molecular formula C13H16N2O3 B12944101 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione CAS No. 6946-00-5

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Cat. No.: B12944101
CAS No.: 6946-00-5
M. Wt: 248.28 g/mol
InChI Key: FEUXQPATFAVTMG-UHFFFAOYSA-N
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Description

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H16N2O3 It is known for its unique structural features, which include a five-membered imidazolidine ring substituted with a butyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with glycine or its derivatives under acidic or basic conditions to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Additionally, the imidazolidine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: Similar structure but with a benzyl group instead of a butyl group.

    5-(4-Hydroxybutyl)imidazolidine-2,4-dione: Similar structure but with a hydroxybutyl group instead of a hydroxyphenyl group.

Uniqueness

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6946-00-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-2-3-8-13(11(17)14-12(18)15-13)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H2,14,15,17,18)

InChI Key

FEUXQPATFAVTMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O

Origin of Product

United States

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